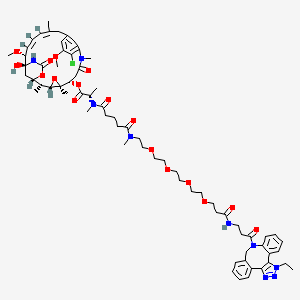

Debotansine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H92ClN9O17 |

|---|---|

Molecular Weight |

1355.0 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[5-[2-[2-[2-[2-[3-[[3-(5-ethyl-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-methylamino]-5-oxopentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C69H92ClN9O17/c1-11-79-64-50-21-14-15-22-51(50)78(43-48-19-12-13-20-49(48)63(64)73-74-79)60(83)26-28-71-57(80)27-30-90-32-34-92-36-37-93-35-33-91-31-29-75(6)58(81)24-17-25-59(82)76(7)46(4)66(85)95-56-41-61(84)77(8)52-39-47(40-53(88-9)62(52)70)38-44(2)18-16-23-55(89-10)69(87)42-54(94-67(86)72-69)45(3)65-68(56,5)96-65/h12-16,18-23,39-40,45-46,54-56,65,87H,11,17,24-38,41-43H2,1-10H3,(H,71,80)(H,72,86)/b23-16+,44-18+/t45-,46+,54+,55-,56+,65+,68+,69+/m1/s1 |

InChI Key |

BSJSKPDBAKVCEU-GIFSSBJDSA-N |

Isomeric SMILES |

CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]5CC(=O)N(C6=C(C(=CC(=C6)C/C(=C/C=C/[C@H]([C@]7(C[C@@H]([C@H]([C@H]8[C@]5(O8)C)C)OC(=O)N7)O)OC)/C)OC)Cl)C)N=N1 |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3CN(C4=CC=CC=C42)C(=O)CCNC(=O)CCOCCOCCOCCOCCN(C)C(=O)CCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Ispectamab Debotansine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ispectamab debotansine (formerly CC-99712) is an antibody-drug conjugate (ADC) that was under development for the treatment of relapsed/refractory multiple myeloma.[1] It represents a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a maytansinoid payload. This technical guide provides an in-depth exploration of the core mechanism of action of ispectamab this compound, detailing its molecular components, the signaling pathways it modulates, and the experimental methodologies relevant to its preclinical characterization. Due to the discontinuation of its clinical development, publicly available quantitative data for ispectamab this compound is limited.[1][2] Therefore, this guide incorporates illustrative data from similar maytansinoid-based ADCs to provide a comprehensive understanding of its therapeutic rationale and mechanism.

Introduction to Ispectamab this compound

Ispectamab this compound is an ADC designed to target and eliminate cancer cells expressing the B-cell maturation antigen (BCMA), a protein highly prevalent on the surface of multiple myeloma cells. The ADC is composed of three key components:

-

A humanized monoclonal antibody (mAb): This IgG1 antibody is engineered to specifically recognize and bind to BCMA.

-

A cytotoxic payload: The payload, this compound, is a potent maytansinoid derivative (N2'-deacetylmaytansine) that inhibits tubulin polymerization.

-

A non-cleavable linker: A dibenzocyclooctyne (DBCO) linker covalently connects the antibody to the this compound payload. This type of linker ensures that the payload is released primarily after the internalization and lysosomal degradation of the entire ADC, enhancing tumor cell-specific cytotoxicity and minimizing off-target effects.

The development of ispectamab this compound utilized Sutro Biopharma's XpressCF+™ technology, which allows for site-specific conjugation. This technology enables the precise attachment of the payload to the antibody at specific locations, in this case, at four phenylalanine residues, resulting in a homogenous drug product with a consistent drug-to-antibody ratio (DAR).

Core Mechanism of Action

The mechanism of action of ispectamab this compound is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

Targeting BCMA on Multiple Myeloma Cells

The therapeutic process is initiated by the binding of the ispectamab antibody component to BCMA on the surface of multiple myeloma cells. BCMA, a member of the tumor necrosis factor receptor superfamily, is a crucial receptor for the survival and proliferation of plasma cells. Its expression is largely restricted to plasma cells and is upregulated in multiple myeloma, making it an ideal target for targeted therapies.

Internalization and Lysosomal Trafficking

Upon binding to BCMA, the entire ispectamab this compound-BCMA complex is internalized by the cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

Payload Release and Tubulin Inhibition

Within the acidic environment of the lysosome, the antibody component of the ADC is degraded by proteases. Due to the non-cleavable nature of the linker, the this compound payload is released with the linker and the amino acid to which it was attached still bound. This active metabolite is then able to enter the cytoplasm.

This compound, a maytansinoid, exerts its cytotoxic effect by inhibiting tubulin polymerization. It binds to tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle required for cell division.

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death of the multiple myeloma cell.

Signaling Pathways

The mechanism of action of ispectamab this compound involves the modulation of key signaling pathways.

BCMA Signaling Pathway

By binding to BCMA, ispectamab this compound can block the binding of its natural ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL). This can inhibit the downstream signaling cascades that promote myeloma cell survival and proliferation, including the NF-κB and PI3K/Akt pathways.

References

An In-Depth Technical Guide to the Core Structure of Debotansine Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ispectamab debotansine (also known as BMS-986352 and CC-99712) was a clinical-stage antibody-drug conjugate (ADC) whose development was discontinued. As a result, specific preclinical and clinical data, such as in vivo efficacy, detailed pharmacokinetics, and optimized experimental protocols for this particular molecule, have not been publicly released. This guide provides a comprehensive overview of its core structure and the technologies employed in its creation, based on available information regarding its components and the development platform.

Executive Summary

Ispectamab this compound was an investigational antibody-drug conjugate designed for the treatment of relapsed and refractory multiple myeloma. It represents a sophisticated approach to targeted cancer therapy, combining a humanized monoclonal antibody directed against B-cell maturation antigen (BCMA), a potent maytansinoid payload (this compound), and a stable, noncleavable linker. A key feature of its design is the site-specific conjugation technology, which ensures a uniform drug-to-antibody ratio (DAR), leading to a homogeneous product with predictable characteristics. This guide delves into the molecular architecture of this ADC, detailing the antibody, the cytotoxic payload, the linker, and the advanced conjugation methodology.

Core Components of the this compound ADC

The structure of an antibody-drug conjugate is a tripartite assembly, each component playing a critical role in the overall efficacy and safety of the therapeutic.

Monoclonal Antibody: Anti-BCMA IgG1

The targeting component of this ADC is a humanized monoclonal antibody of the Immunoglobulin G1 (IgG1) kappa subclass.[1] This antibody is engineered to specifically recognize and bind to the B-cell maturation antigen (BCMA), also known as Tumor Necrosis Factor Receptor Superfamily Member 17 (TNFRSF17).

-

Target: BCMA is a transmembrane protein predominantly expressed on the surface of mature B-lymphocytes and plasma cells, including malignant multiple myeloma cells.[1][2] Its restricted expression pattern makes it an ideal target for minimizing off-tumor toxicity.

-

Function: The antibody's primary role is to act as a delivery vehicle, navigating through the circulatory system to locate and bind to BCMA-expressing cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell.

Cytotoxic Payload: this compound (Maytansinoid Derivative)

The "warhead" of the ADC is this compound, a derivative of maytansine. Maytansinoids are highly potent cytotoxic agents that disrupt cellular division.

-

Mechanism of Action: this compound is a microtubule inhibitor. It binds to tubulin, preventing the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

-

Potency: Maytansinoids are among the most potent classes of cytotoxic agents used in ADCs, effective at nanomolar to picomolar concentrations.

Linker: Noncleavable Dibenzocyclooctyne (DBCO) Linker

The antibody and the payload are connected by a noncleavable linker.[3][4] This type of linker is designed for high stability in the bloodstream.

-

Stability: A noncleavable linker ensures that the potent payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cancer cell. This minimizes the premature release of the toxin into circulation, thereby reducing systemic toxicity.

-

Release Mechanism: The release of the active payload metabolite occurs following the proteolytic degradation of the antibody component within the lysosome, ensuring that the cytotoxic agent is liberated at the site of action. The dibenzocyclooctyne (DBCO) group is part of the linker and is crucial for the "click chemistry" conjugation process.

Site-Specific Conjugation Technology: XpressCF+™

A defining feature of this ADC is the use of Sutro Biopharma's XpressCF+™ cell-free protein synthesis platform, which enables precise, site-specific conjugation.

-

Incorporation of Unnatural Amino Acids: The technology allows for the incorporation of a non-natural amino acid, p-azidomethyl-L-phenylalanine (pAMF), at specific, predetermined sites within the antibody's amino acid sequence during its synthesis.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The pAMF residue contains an azide group. This group serves as a chemical handle for conjugation. The DBCO component of the linker contains a strained alkyne. The conjugation reaction is a highly efficient and specific "click chemistry" reaction between the azide on the antibody and the alkyne on the linker, forming a stable triazole linkage.

-

Homogeneity and DAR: This method produces a homogeneous ADC population where each antibody carries a precise number of payload molecules attached at the exact same locations. For maytansinoid ADCs developed with this technology, a drug-to-antibody ratio (DAR) of 4 is often targeted. This uniformity is a significant advantage over traditional stochastic conjugation methods, which result in heterogeneous mixtures with varying DARs and conjugation sites, leading to variability in efficacy and toxicity.

Mechanism of Action

The overall mechanism of action for a this compound ADC follows a multi-step process designed for targeted cell killing.

-

Circulation and Targeting: The ADC is administered intravenously and circulates systemically.

-

Binding: The anti-BCMA antibody component of the ADC specifically binds to the BCMA receptor on the surface of multiple myeloma cells.

-

Internalization: The ADC-BCMA complex is internalized into the cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking and Degradation: The endosome containing the complex fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component of the ADC.

-

Payload Release: Due to the noncleavable nature of the linker, the degradation of the antibody releases the this compound payload attached to the linker and a residual amino acid.

-

Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization. This leads to mitotic arrest and subsequent apoptosis of the cancer cell.

Quantitative Data Summary

As Ispectamab this compound's development was halted, no specific quantitative data from preclinical or clinical studies has been published. The following table presents hypothetical but representative data for a BCMA-targeting maytansinoid ADC with a site-specific DAR of 4, based on typical values for such constructs.

| Parameter | Description | Representative Value | Reference |

| Target | B-Cell Maturation Antigen (BCMA) | - | |

| Antibody | Humanized IgG1 | - | |

| Payload | This compound (Maytansinoid) | - | |

| Linker | Noncleavable | - | |

| Drug-to-Antibody Ratio (DAR) | Average number of payload molecules per antibody. | 4 | |

| Binding Affinity (Kd) | Dissociation constant for antibody binding to BCMA. | 1 - 10 nM | |

| In vitro Potency (IC50) | Concentration of ADC causing 50% inhibition of cell growth. | 0.1 - 5 nM (in BCMA+ cell lines) |

Experimental Protocols

Detailed experimental protocols for Ispectamab this compound are not publicly available. Below are generalized methodologies for key experiments relevant to the development and characterization of such an ADC.

Protocol: Site-Specific Antibody Production with pAMF

This protocol describes the general workflow for producing an antibody with a site-specifically incorporated non-natural amino acid using a cell-free expression system.

-

Template Preparation: A DNA template encoding the anti-BCMA antibody heavy and light chains is designed. The codon for the desired conjugation site is mutated to an amber stop codon (TAG).

-

Cell-Free Reaction Setup: The XpressCF+™ cell-free reaction mixture is prepared, containing E. coli cell extract, amino acids, energy sources, and cofactors.

-

Addition of Custom Reagents: The DNA template, an engineered aminoacyl-tRNA synthetase specific for pAMF, a corresponding suppressor tRNA, and the p-azidomethyl-L-phenylalanine (pAMF) are added to the reaction.

-

Protein Synthesis: The reaction is incubated at a controlled temperature (e.g., 30°C) for several hours to allow for antibody expression and assembly, with the pAMF incorporated at the amber codon sites.

-

Purification: The expressed antibody is purified from the cell-free reaction mixture using standard chromatography techniques, such as Protein A affinity chromatography.

Protocol: ADC Conjugation via Click Chemistry

This protocol outlines the conjugation of the azide-modified antibody with the alkyne-containing linker-payload.

-

Reagent Preparation: The purified pAMF-containing antibody is prepared in a suitable buffer (e.g., PBS). The DBCO-linker-Debotansine payload is dissolved in an organic solvent like DMSO.

-

Conjugation Reaction: The DBCO-linker-payload is added to the antibody solution at a specific molar excess. The reaction is incubated at room temperature or 4°C for several hours to allow the strain-promoted azide-alkyne cycloaddition to proceed.

-

Purification of ADC: The resulting ADC is purified from unreacted payload and other reagents using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to confirm its integrity, purity, and DAR using methods like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency (IC50) of the ADC against cancer cells.

-

Cell Culture: BCMA-positive multiple myeloma cell lines (e.g., NCI-H929, MM.1S) and a BCMA-negative control cell line are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

ADC Treatment: The this compound ADC is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle or a non-targeting control ADC.

-

Incubation: The plates are incubated for a period of 3-5 days to allow the ADC to exert its cytotoxic effect.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS).

-

Data Analysis: The viability data is normalized to the untreated control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Visualizations

Signaling Pathways and Workflows

References

B-Cell Maturation Antigen (BCMA): A Pivotal Therapeutic Target in Multiple Myeloma

An In-depth Technical Guide for Researchers and Drug Development Professionals

B-Cell Maturation Antigen (BCMA), also known as Tumor Necrosis Factor Receptor Superfamily Member 17 (TNFRSF17), has emerged as a critical therapeutic target in the landscape of multiple myeloma (MM) treatment.[1][2] Its highly selective expression on plasma cells and malignant myeloma cells, coupled with its crucial role in their survival and proliferation, makes it an ideal candidate for targeted immunotherapies.[2][3][4] This guide provides a comprehensive overview of BCMA biology, the signaling pathways it governs, the therapeutic modalities developed to target it, and the experimental protocols used for their evaluation.

The Biology of BCMA

BCMA is a transmembrane glycoprotein predominantly expressed on mature B lymphocytes and plasma cells. Its expression is consistently high on malignant plasma cells, while being nearly absent in naive and memory B cells and other normal tissues, offering a favorable therapeutic window. BCMA plays a pivotal role in maintaining the survival of long-lived plasma cells.

The function of BCMA is mediated through its interaction with two key ligands belonging to the tumor necrosis factor (TNF) superfamily:

-

A Proliferation-Inducing Ligand (APRIL)

-

B-Cell Activating Factor (BAFF)

APRIL binds to BCMA with a significantly higher affinity (approximately 1,000-fold greater) than BAFF. This interaction is fundamental to the pathophysiology of multiple myeloma, driving the growth and survival of malignant cells within the bone marrow microenvironment.

BCMA Signaling Pathways

The binding of APRIL and BAFF to BCMA on the surface of myeloma cells triggers the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF5 and TRAF6. This initiates a cascade of downstream signaling pathways that are critical for myeloma cell survival and proliferation.

Key signaling pathways activated by BCMA include:

-

NF-κB (Nuclear Factor kappa B) Pathway: This is a central pathway activated by BCMA signaling. It leads to the upregulation of anti-apoptotic proteins (like Bcl-2 and Mcl-1) and the downregulation of pro-apoptotic regulators (like Bax and Bak), ultimately promoting cell survival.

-

PI3K/AKT Pathway: This pathway is also engaged upon ligand binding and contributes to cell survival, growth, and proliferation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: The JNK and p38 kinase pathways are activated, further contributing to the pro-survival signaling network within the myeloma cell.

The culmination of this signaling promotes MM cell expansion, drug resistance, angiogenesis, and the suppression of anti-tumor immunity.

Caption: BCMA signaling cascade in multiple myeloma cells.

The Role of γ-Secretase and Soluble BCMA (sBCMA)

Membrane-bound BCMA undergoes ectodomain shedding, a process mediated by the γ-secretase enzyme complex. This cleavage releases the extracellular domain of BCMA into the circulation as soluble BCMA (sBCMA).

Key aspects of BCMA shedding:

-

Direct Cleavage: Unlike many other transmembrane proteins, γ-secretase can directly cleave BCMA without prior truncation by another protease. This is facilitated by the short length of BCMA's extracellular domain.

-

Decoy Receptor Function: sBCMA can act as a decoy receptor, binding to and neutralizing circulating APRIL. This can attenuate the pro-survival signaling in myeloma cells.

-

Therapeutic Implications: The shedding of BCMA reduces the density of the target antigen on the myeloma cell surface. This can potentially compromise the efficacy of BCMA-targeted therapies by limiting the number of available binding sites. Furthermore, high levels of sBCMA can act as a "sink," binding to therapeutic agents and preventing them from reaching the tumor cells.

-

Therapeutic Strategy: The use of γ-secretase inhibitors (GSIs) has been explored as a strategy to prevent BCMA shedding. Preclinical and clinical studies have shown that GSIs can increase BCMA surface expression on myeloma cells, thereby enhancing the efficacy of anti-BCMA therapeutics.

Caption: Mechanism of BCMA shedding by γ-secretase.

BCMA-Targeted Therapeutic Modalities

The unique characteristics of BCMA have led to the development of several classes of immunotherapies, each with a distinct mechanism of action.

ADCs are monoclonal antibodies that recognize a specific tumor antigen (in this case, BCMA) and are linked to a potent cytotoxic payload.

-

Mechanism of Action: The ADC binds to BCMA on the myeloma cell surface and is subsequently internalized. Inside the cell, the cytotoxic agent is released from the antibody, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action for BCMA-targeted ADCs.

Table 1: Clinical Trial Data for Belantamab Mafodotin (ADC)

| Trial (Drug) | Patient Population | N | ORR (%) | ≥VGPR (%) | Median PFS (months) | Median OS (months) | Key Grade ≥3 AEs (%) |

|---|---|---|---|---|---|---|---|

| DREAMM-2 (Belantamab Mafodotin) | RRMM, ≥4 prior lines, triple-class refractory | 97 (2.5 mg/kg) | 32 | 19 | 2.8 | 13.7 | Keratopathy (46), Thrombocytopenia (21), Anemia (20) |

| Spanish EAP (Belantamab Mafodotin) | RRMM, median 5 prior lines | 33 | 42.2 | 18.2 | 3.0 | 14.0 (424 days) | Keratopathy (21.2), Thrombocytopenia (21.2) |

| Real-World (MSKCC) (Belantamab Mafodotin) | RRMM (monotherapy) | 81 | 40 | 15 (CR) | 5.0 | 12.0 | Keratopathy (50) |

ORR: Overall Response Rate; VGPR: Very Good Partial Response; PFS: Progression-Free Survival; OS: Overall Survival; RRMM: Relapsed/Refractory Multiple Myeloma; EAP: Expanded Access Program.

BsAbs are engineered proteins that can simultaneously bind to two different antigens. In MM, they are designed to engage a T-cell (via CD3) and a myeloma cell (via BCMA), creating an immunological synapse.

-

Mechanism of Action: By bringing the T-cell into close proximity with the myeloma cell, the BsAb activates the T-cell to release cytotoxic granules (perforin and granzymes), leading to potent, targeted killing of the myeloma cell.

Caption: Mechanism of action for BCMA x CD3 Bispecific Antibodies.

Table 2: Clinical Trial Data for BCMA Bispecific Antibodies

| Trial (Drug) | Patient Population | N | ORR (%) | ≥CR (%) | Median PFS (months) | Median OS (months) | Key Grade ≥3 AEs (%) |

|---|---|---|---|---|---|---|---|

| MagnetisMM-1 (Elranatamab) | RRMM, median 5 prior lines | 55 | 64 | 38 | 11.8 | 21.2 | Neutropenia, Anemia, Lymphopenia, Thrombocytopenia |

| MagnetisMM-3 (Elranatamab) | RRMM, triple-class refractory | 123 | 61 | - | 17.2 | 24.6 | CRS (58% all grades), ICANS (3% all grades) |

ORR: Overall Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; RRMM: Relapsed/Refractory Multiple Myeloma; CRS: Cytokine Release Syndrome; ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome.

CAR T-cell therapy is a form of adoptive cell transfer where a patient's own T-cells are genetically engineered to express a CAR that recognizes a specific tumor antigen.

-

Mechanism of Action: T-cells are extracted from the patient, modified ex vivo to express a BCMA-targeting CAR, and then re-infused. The CAR consists of an extracellular antigen-recognition domain (an scFv derived from an anti-BCMA antibody), a transmembrane domain, and intracellular co-stimulatory (e.g., CD28 or 4-1BB) and signaling (CD3-zeta) domains. When the CAR T-cell encounters a myeloma cell, the CAR binds to BCMA, triggering potent T-cell activation and targeted cytotoxicity, independent of traditional immune presentation.

Caption: Mechanism of action for BCMA CAR T-Cell Therapy.

Table 3: Clinical Trial Data for BCMA CAR T-Cell Therapies

| Trial (Drug) | Patient Population | N | ORR (%) | CR (%) | Median PFS (months) | Median OS (months) | Key Grade ≥3 AEs (%) |

|---|---|---|---|---|---|---|---|

| KarMMa (Idecabtagene Vicleucel) | RRMM, ≥3 prior lines | 128 | 73 | 33 | 8.8 | 24.8 | CRS (5), Neurotoxicity (4) |

| KarMMa-3 (Idecabtagene Vicleucel) | RRMM, 2-4 prior lines | 254 | 71 | 39 | 13.3 | Not Reached | CRS (4.3), Neurotoxicity (3.5) |

| Real-World (Idecabtagene Vicleucel) | RRMM, median 7 prior lines | 821 | 73 | 25 | 8.8 | - | CRS (3), ICANS (5) |

ORR: Overall Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; RRMM: Relapsed/Refractory Multiple Myeloma; CRS: Cytokine Release Syndrome; ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome.

Key Experimental Protocols

Evaluating the efficacy and mechanism of BCMA-targeted therapies requires a suite of specialized assays.

-

Flow Cytometry: This is the primary method for quantifying cell surface BCMA expression.

-

Cell Preparation: Single-cell suspensions are prepared from bone marrow aspirates or MM cell lines.

-

Staining: Cells are incubated with a fluorescently-labeled monoclonal antibody specific for BCMA. An isotype control antibody is used to determine background fluorescence.

-

Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. The percentage of BCMA-positive cells and the mean fluorescence intensity (MFI), which correlates with antigen density, are calculated.

-

-

Immunoblotting (Western Blot): This technique detects total BCMA protein (both surface and intracellular).

-

Protein Extraction: Total protein is lysed from cells.

-

SDS-PAGE: Proteins are separated by size using gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Probing: The membrane is incubated with a primary antibody against BCMA, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), revealing bands corresponding to BCMA protein.

-

These assays measure the ability of a therapeutic agent to kill target myeloma cells.

-

LDH Release Assay (for BsAbs, CAR-T):

-

Co-culture: Effector cells (T-cells or NK cells) are incubated with target MM cells at various ratios in the presence of the therapeutic agent (e.g., a BsAb).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from the cytosol of damaged cells, is measured in the supernatant using a colorimetric or fluorometric assay. The amount of LDH released is directly proportional to the level of cell lysis.

-

-

Flow Cytometry-Based Assays (for BsAbs, CAR-T):

-

Co-culture: As above, effector and target cells are co-cultured with the therapeutic. Target cells may be pre-labeled with a fluorescent dye (e.g., CFSE).

-

Viability Staining: After incubation, a viability dye (e.g., 7-AAD or Propidium Iodide) is added, which only enters cells with compromised membranes.

-

Analysis: Flow cytometry is used to distinguish between effector and target cell populations and to quantify the percentage of dead (viability dye-positive) target cells.

-

-

Cell Viability Assays (for ADCs):

-

Incubation: MM cell lines are incubated with varying concentrations of the ADC for a set period (e.g., 72-96 hours).

-

Reagent Addition: A reagent such as MTS or one that measures ATP content (e.g., CellTiter-Glo) is added.

-

Measurement: The absorbance or luminescence is read, which correlates with the number of viable cells. This is used to calculate the IC50 (the concentration of drug that inhibits 50% of cell growth).

-

-

Activation Marker Expression: Following co-culture with target cells and the therapeutic, T-cells are stained with fluorescent antibodies against activation markers like CD69 and CD25 and analyzed by flow cytometry. An increase in the expression of these markers indicates T-cell activation.

-

Cytokine Release Assays: Supernatants from the co-culture experiments are collected. The concentration of key cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2), is quantified using methods like ELISA or multiplex bead arrays (e.g., Luminex).

Caption: General workflow for preclinical and clinical evaluation.

Conclusion and Future Directions

BCMA has unequivocally established itself as a transformative therapeutic target in multiple myeloma. The development of ADCs, bispecific antibodies, and CAR T-cell therapies directed against BCMA has produced unprecedented response rates in heavily pretreated patient populations, offering new hope for a disease that remains incurable.

Future research will focus on several key areas:

-

Overcoming Resistance: Understanding and overcoming mechanisms of resistance to BCMA-targeted therapies, including antigen loss and T-cell exhaustion.

-

Combination Therapies: Exploring rational combinations of BCMA-targeted agents with other novel therapies or immunomodulators to deepen responses and improve durability.

-

Optimizing Safety: Developing strategies to mitigate toxicities such as Cytokine Release Syndrome and neurotoxicity associated with T-cell engaging therapies.

-

Moving to Earlier Lines of Therapy: Investigating the use of these potent therapies in earlier stages of the disease to potentially improve long-term outcomes.

The continued exploration of BCMA-directed strategies promises to further refine and enhance the treatment paradigm for patients with multiple myeloma.

References

- 1. Targeting BCMA in multiple myeloma: A comprehensive review of immunotherapeutic strategies and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Targeting B Cell Maturation Antigen (BCMA) in Multiple Myeloma: Potential Uses of BCMA-Based Immunotherapy [frontiersin.org]

- 4. Your questions about BCMA and multiple myeloma, answered | MD Anderson Cancer Center [mdanderson.org]

Maytansinoid Payload Effects on Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoids, a class of potent microtubule-targeting agents, represent a cornerstone in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][] Their cytotoxic efficacy stems from their ability to disrupt microtubule dynamics, a process crucial for cell division and other vital cellular functions.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of maytansinoid payloads on tubulin polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics

Maytansinoids exert their antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[4] Unlike some other microtubule inhibitors, maytansinoids do not cause large-scale depolymerization of microtubules at low concentrations. Instead, they potently suppress the dynamic instability of microtubules. This suppression involves the inhibition of both microtubule growth and shortening, leading to a static, non-functional mitotic spindle, which ultimately triggers cell cycle arrest in the G2/M phase and apoptosis.

Binding Site on Tubulin

Initial studies suggested that maytansinoids bind at or near the vinca alkaloid binding site. However, more recent high-resolution crystal structures have revealed that maytansine binds to a distinct site on β-tubulin. This site, now often referred to as the maytansine site, is located at the longitudinal interface between tubulin heterodimers, effectively blocking the formation of new tubulin-tubulin bonds required for polymerization. While distinct, the maytansine binding site can allosterically interfere with the binding of vinca alkaloids.

Quantitative Analysis of Maytansinoid Activity

The potency of maytansinoids and their derivatives is typically quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.

| Compound | IC50 (Tubulin Polymerization Inhibition) (µM) | Cell Line | IC50 (Cell Proliferation) | Reference |

| Maytansine | 1.0 ± 0.02 | KB (HeLa derivative) | - | |

| S-methyl-DM1 | 4.0 ± 0.1 | KB (HeLa derivative) | 22 pM | |

| S-methyl-DM4 | 1.7 ± 0.4 | KB (HeLa derivative) | 26 pM | |

| Ansamitocin P-3 | ~3.4 | - | - | |

| Ansamitocin P-4 | ~3.4 | - | - | |

| Maytanacine | ~3.4 | - | - | |

| Maytansinol 3-propionate | ~3.4 | - | - | |

| Maytansinol | ~13.6 | - | - |

Table 1: Inhibition of Tubulin Polymerization and Cell Proliferation by Maytansinoids. This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of tubulin polymerization and the cytotoxic effects on cancer cell lines for maytansine and several of its derivatives.

| Compound | Dissociation Constant (KD) (µM) | Method | Reference |

| Maytansine | 0.86 ± 0.2 | Tryptophan Fluorescence Quenching | |

| S-methyl-DM1 | 0.93 ± 0.2 | Tryptophan Fluorescence Quenching | |

| S-methyl-DM1 (High-affinity binding to microtubules) | 0.1 ± 0.05 | Radioligand Binding Assay |

Table 2: Binding Affinities of Maytansinoids to Tubulin. This table shows the equilibrium dissociation constants (KD) for the binding of maytansine and S-methyl-DM1 to soluble tubulin and microtubules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of maytansinoids on tubulin polymerization.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Test maytansinoid compound

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Prepare serial dilutions of the maytansinoid compound in G-PEM buffer.

-

In a pre-warmed 96-well plate, add the tubulin solution to each well.

-

Add the maytansinoid dilutions to the respective wells. For control wells, add buffer only.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the rate of polymerization and the IC50 value for the test compound.

Tubulin Binding Assay (Tryptophan Fluorescence Quenching)

This assay determines the binding affinity of a compound to tubulin by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

-

Purified tubulin

-

PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.8)

-

Test maytansinoid compound

-

Fluorometer

Protocol:

-

Prepare a solution of tubulin (e.g., 3 µM) in PEM buffer.

-

Prepare a range of concentrations of the maytansinoid compound.

-

Incubate the tubulin solution with varying concentrations of the maytansinoid at 30°C for 45 minutes.

-

Measure the intrinsic tryptophan fluorescence of tubulin (excitation ~295 nm, emission ~335 nm).

-

The decrease in fluorescence intensity is proportional to the binding of the maytansinoid to tubulin.

-

Calculate the dissociation constant (KD) by plotting the inverse of the fractional receptor occupancy against the inverse of the free maytansinoid concentration.

Cell-Based Microtubule Organization Assay

This assay visualizes the effect of maytansinoids on the microtubule network within cultured cells.

Materials:

-

Adherent cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Test maytansinoid compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the maytansinoid compound for a specified duration (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Visualizations

Signaling Pathway of Maytansinoid-Induced Mitotic Arrest

Caption: Maytansinoid ADC mechanism leading to apoptosis.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

References

- 1. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ispectamab Debotansine (CC-99712): A Technical Overview

Disclaimer: As of the latest available information, detailed preclinical data from primary research articles for Ispectamab debotansine (CC-99712) have not been publicly released. This guide, therefore, provides a comprehensive overview based on the known composition of the antibody-drug conjugate (ADC), its intended mechanism of action, and established methodologies for the preclinical evaluation of similar BCMA-targeting ADCs. The quantitative data presented herein is illustrative and representative of typical findings for such agents.

Introduction to Ispectamab this compound (CC-99712)

Ispectamab this compound (formerly CC-99712) is an investigational antibody-drug conjugate that was under development for the treatment of relapsed/refractory multiple myeloma.[1][2] It comprises a humanized IgG1 monoclonal antibody directed against B-cell maturation antigen (BCMA), a prominent cell surface receptor on malignant plasma cells.[3][4] The antibody is conjugated to a maytansinoid cytotoxic payload, a tubulin inhibitor, via a non-cleavable dibenzocyclooctyne (DBCO) linker.[3] The development of Ispectamab this compound was discontinued by Bristol Myers Squibb in August 2023 for business reasons.

Mechanism of Action

The proposed mechanism of action for Ispectamab this compound follows the classical pathway for antibody-drug conjugates.

-

Target Binding: The anti-BCMA antibody component of the ADC specifically binds to BCMA expressed on the surface of multiple myeloma cells.

-

Internalization: Upon binding, the ADC-BCMA complex is internalized by the cancer cell.

-

Payload Release and Action: Following internalization, the ADC is trafficked to lysosomes, where the antibody is degraded, leading to the release of the maytansinoid payload. This payload then disrupts the microtubule network within the cell, ultimately inducing cell cycle arrest and apoptosis.

Caption: Figure 1: Proposed Mechanism of Action of Ispectamab this compound.

Preclinical Evaluation Workflow

The preclinical assessment of an ADC like Ispectamab this compound typically follows a structured workflow to establish its activity, selectivity, and safety profile before clinical testing.

Caption: Figure 2: General Preclinical Workflow for an ADC.

Illustrative Preclinical Data

The following tables represent the types of quantitative data that would be generated during a preclinical evaluation of a BCMA-targeting ADC.

Table 1: In Vitro Cytotoxicity

This table illustrates the potency and selectivity of the ADC against cancer cell lines with varying levels of BCMA expression.

| Cell Line | Cancer Type | BCMA Expression | Illustrative IC₅₀ (nM) |

| MM.1S | Multiple Myeloma | High | 0.1 |

| H929 | Multiple Myeloma | High | 0.5 |

| RPMI-8226 | Multiple Myeloma | Moderate | 5.0 |

| Ramos | Burkitt's Lymphoma | Negative | >1000 |

Table 2: In Vivo Efficacy in a Mouse Xenograft Model

This table shows representative data from an in vivo study assessing the anti-tumor activity of the ADC in a mouse model bearing human multiple myeloma tumors.

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle Control | Once weekly | +500 | 0 |

| Ispectamab this compound (1 mg/kg) | Once weekly | +150 | 70 |

| Ispectamab this compound (3 mg/kg) | Once weekly | -50 (regression) | 110 |

| Non-targeting ADC (3 mg/kg) | Once weekly | +480 | 4 |

Experimental Protocols

Detailed below are generalized protocols for the key experiments typically performed in a preclinical setting.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ispectamab this compound in various cancer cell lines.

Methodology:

-

Cell Culture: BCMA-positive (e.g., MM.1S, H929) and BCMA-negative (e.g., Ramos) cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).

-

Compound Treatment: Ispectamab this compound is serially diluted and added to the wells. A vehicle control and a non-targeting ADC control are also included.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle control, and the IC₅₀ values are calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of Ispectamab this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human multiple myeloma cells (e.g., MM.1S) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

-

Treatment Administration: Ispectamab this compound, a vehicle control, and a non-targeting ADC control are administered intravenously according to the specified dosing schedule.

-

Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as a percentage relative to the vehicle control group.

Conclusion

Ispectamab this compound (CC-99712) was designed as a targeted therapy for multiple myeloma, leveraging the specific expression of BCMA on malignant plasma cells to deliver a potent cytotoxic agent. While the discontinuation of its development means that its full preclinical and clinical profile will likely remain unpublished, the principles of its design and the standard preclinical assays used for such ADCs provide a strong framework for understanding its intended biological activity. The methodologies and illustrative data presented in this guide are representative of the rigorous evaluation that antibody-drug conjugates undergo to establish their potential as cancer therapeutics.

References

In Vitro and In Vivo Studies of Debotansine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debotansine is a potent maytansinoid microtubule inhibitor. It constitutes the cytotoxic payload of the antibody-drug conjugate (ADC) Ispectamab this compound (BMS-986352, CC-99712). This ADC was developed to target the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells. The therapeutic strategy involves the selective delivery of this compound to tumor cells via the anti-BCMA antibody, minimizing systemic exposure and associated toxicity. Although the clinical development of Ispectamab this compound was discontinued, the preclinical principles and the mechanism of action of this compound remain relevant for the development of next-generation ADCs.

This technical guide provides an in-depth overview of the typical in vitro and in vivo studies conducted to characterize a maytansinoid-based ADC like Ispectamab this compound. While specific preclinical data for Ispectamab this compound has not been extensively published, this document outlines the standard methodologies, presents illustrative data, and visualizes the key pathways and workflows involved in its evaluation.

Mechanism of Action

Ispectamab this compound functions through a multi-step process. The monoclonal antibody component binds with high affinity to BCMA on malignant plasma cells. Following binding, the ADC-BCMA complex is internalized by the cell. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. This compound then exerts its anti-cancer effect by binding to tubulin, a critical protein for the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[]

Data Presentation

The following tables represent the types of quantitative data that would be generated during the preclinical evaluation of an ADC like Ispectamab this compound.

Disclaimer: The following data is illustrative and not actual experimental results for Ispectamab this compound, for which specific preclinical data is not publicly available.

Table 1: Illustrative In Vitro Cytotoxicity of Ispectamab this compound in Multiple Myeloma Cell Lines

| Cell Line | BCMA Expression | IC50 (nM) |

| MM.1S | High | 0.5 |

| H929 | High | 1.2 |

| RPMI-8226 | Moderate | 15.8 |

| U266B1 | Low | >100 |

Table 2: Illustrative In Vivo Efficacy of Ispectamab this compound in a Multiple Myeloma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Ispectamab this compound | 1 | 65 |

| Ispectamab this compound | 3 | 92 |

| Non-targeting ADC | 3 | 10 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are standard protocols for key experiments in the evaluation of an ADC.

Protocol 1: In Vitro Cytotoxicity Assay

-

Cell Culture: Multiple myeloma cell lines with varying levels of BCMA expression are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Ispectamab this compound is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle or a non-targeting ADC.

-

Incubation: The plates are incubated for 72-96 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human multiple myeloma cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups and administered Ispectamab this compound or control treatments intravenously.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of Ispectamab this compound.

Experimental Workflow for ADC Evaluation

Caption: Preclinical evaluation workflow for an ADC.

References

Ispectamab Debotansine: A Technical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ispectamab debotansine (formerly CC-99712 and BMS-986352) is an antibody-drug conjugate (ADC) that was under development for the treatment of relapsed/refractory multiple myeloma. It comprises a humanized IgG1 monoclonal antibody targeting B-cell maturation antigen (BCMA), a non-cleavable dibenzocyclooctyne (DBCO) linker, and a maytansinoid cytotoxic payload.[1] Developed by Sutro Biopharma in collaboration with Celgene (later Bristol Myers Squibb), Ispectamab this compound entered Phase 1 clinical trials.[2][3] However, its development was discontinued due to slow trial accrual, and as a result, extensive quantitative preclinical and clinical data are not publicly available.[4]

This guide provides a comprehensive overview of the pharmacology of Ispectamab this compound based on available information regarding its components and the general principles of ADC development. It details the mechanism of action, the technology behind its synthesis, and the standard experimental protocols used to characterize such molecules. While specific quantitative data for Ispectamab this compound is limited, this document serves as a technical resource on the core scientific principles underlying its design and evaluation.

Introduction to Ispectamab this compound

Ispectamab this compound is a targeted chemotherapeutic agent designed to selectively deliver a potent cytotoxic drug to cancer cells expressing B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[5] As an antibody-drug conjugate, it combines the target specificity of a monoclonal antibody with the cell-killing power of a small-molecule toxin.

The development of Ispectamab this compound utilized Sutro Biopharma's proprietary XpressCF+™ cell-free protein synthesis and site-specific conjugation platform. This technology allows for the precise incorporation of non-natural amino acids into the antibody, enabling the attachment of the linker and payload at specific, defined sites. This results in a more homogeneous ADC product with a consistent drug-to-antibody ratio (DAR), which can lead to a more predictable pharmacokinetic profile and a better therapeutic window.

Molecular Components and Structure

The structure of Ispectamab this compound consists of three key components:

-

Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) that specifically binds to BCMA (TNFRSF17). BCMA is a member of the tumor necrosis factor receptor superfamily and is a key survival factor for plasma cells, making it an attractive target for multiple myeloma therapies.

-

Payload: A maytansinoid derivative, this compound (N2'-deacetylmaytansine). Maytansinoids are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.

-

Linker: A non-cleavable dibenzocyclooctyne (DBCO) linker. This type of linker is highly stable in circulation and releases the payload only after the ADC is internalized by the target cell and the antibody component is degraded in the lysosome. This stability minimizes off-target toxicity.

Mechanism of Action

The proposed mechanism of action for Ispectamab this compound follows the classical pathway for non-cleavable ADCs:

-

Binding: The anti-BCMA antibody component of Ispectamab this compound binds to BCMA on the surface of multiple myeloma cells.

-

Internalization: The ADC-BCMA complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC-BCMA complex fuses with a lysosome.

-

Degradation and Payload Release: The acidic environment and proteases within the lysosome degrade the antibody component of the ADC, releasing the maytansinoid payload attached to the linker and an amino acid residue.

-

Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Pharmacology Data (General)

Due to the discontinuation of its clinical development, specific quantitative pharmacological data for Ispectamab this compound have not been published. The following tables present the types of data that would be generated during the preclinical and clinical development of such an ADC, with illustrative placeholders.

Table 1: Preclinical In Vitro Activity (Illustrative)

| Parameter | Cell Line | Value (Exemplary) |

| Binding Affinity (KD) | MM.1S (BCMA+) | ~1-10 nM |

| H929 (BCMA+) | ~1-10 nM | |

| IC50 (Cytotoxicity) | MM.1S (BCMA+) | ~0.1-1 nM |

| H929 (BCMA+) | ~0.1-1 nM | |

| U266 (BCMA-) | >1000 nM |

Table 2: Pharmacokinetic Parameters in Non-Human Primates (Illustrative)

| Analyte | Parameter | Value (Exemplary) |

| Total Antibody | Cmax | 100-200 µg/mL |

| AUC | 500-1000 dayµg/mL | |

| Half-life (t1/2) | 10-20 days | |

| ADC | Cmax | 90-180 µg/mL |

| AUC | 450-900 dayµg/mL | |

| Half-life (t1/2) | 8-15 days | |

| Free Payload | Cmax | <1 ng/mL |

Table 3: Phase 1 Clinical Trial - Safety and Efficacy (Illustrative)

| Parameter | Value (Exemplary) |

| Maximum Tolerated Dose (MTD) | 2.5 mg/kg Q3W |

| Overall Response Rate (ORR) | 30-40% |

| Common Adverse Events (≥20%) | Fatigue, Nausea, Thrombocytopenia, Anemia |

| Grade ≥3 Adverse Events | Thrombocytopenia, Neutropenia |

Experimental Protocols

Detailed experimental protocols for Ispectamab this compound are not publicly available. However, the following sections describe standard methodologies used for the preclinical and clinical evaluation of ADCs.

BCMA Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a common method to determine the binding kinetics and affinity of an antibody to its target antigen.

Protocol Outline:

-

Immobilization: Recombinant human BCMA protein is immobilized on a sensor chip.

-

Binding: A series of concentrations of the anti-BCMA antibody (or the full ADC) are flowed over the chip surface.

-

Dissociation: Buffer is flowed over the chip to measure the dissociation of the antibody from the antigen.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is calculated as kd/ka.

In Vitro Cytotoxicity Assay

These assays determine the potency of the ADC in killing cancer cells that express the target antigen. The MTT or CellTiter-Glo® assays are commonly used.

Protocol Outline:

-

Cell Seeding: BCMA-positive (e.g., MM.1S, H929) and BCMA-negative (e.g., U266) multiple myeloma cell lines are seeded in 96-well plates.

-

ADC Treatment: Cells are treated with a range of concentrations of Ispectamab this compound, a non-targeting control ADC, and free maytansinoid payload.

-

Incubation: Plates are incubated for a period of 3 to 5 days to allow for cell death to occur.

-

Viability Measurement: A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well. The signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter logistic curve fit.

In Vivo Efficacy Study (Xenograft Model)

Animal models are used to evaluate the anti-tumor activity of the ADC in a living system. Disseminated xenograft models of multiple myeloma are commonly used.

Protocol Outline:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are intravenously injected with a human multiple myeloma cell line (e.g., MM.1S-luc, which expresses luciferase for imaging).

-

Tumor Establishment: The tumor is allowed to establish and grow, which is monitored by bioluminescence imaging.

-

Treatment: Once the tumor burden reaches a predetermined level, mice are randomized into treatment groups and dosed with Ispectamab this compound, vehicle control, or a non-targeting ADC control.

-

Monitoring: Tumor growth is monitored over time using bioluminescence imaging. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition and survival between the treatment and control groups.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

Protocol Outline:

-

Dosing: The ADC is administered to animals (typically non-human primates for biologics) or human subjects in a clinical trial.

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Bioanalysis: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentrations of total antibody (conjugated and unconjugated) and the ADC (conjugated antibody). Liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentration of the free payload.

-

Data Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and half-life (t1/2).

Conclusion

Ispectamab this compound was a promising BCMA-targeting antibody-drug conjugate for multiple myeloma, built on a technologically advanced platform for site-specific conjugation. Its design, incorporating a potent maytansinoid payload and a stable non-cleavable linker, was intended to maximize on-target efficacy while minimizing systemic toxicity. Although its clinical development was halted, the scientific rationale and the pharmacological principles behind Ispectamab this compound remain relevant to the ongoing development of ADCs for hematological malignancies. This guide provides a technical framework for understanding the pharmacology of such an agent, from its molecular components and mechanism of action to the standard methodologies used for its evaluation.

References

Discontinuation of the Ispectamab Debotansine (CC-99712) Phase 1 Trial: A Technical Analysis

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – (BUSINESS WIRE) – The clinical development of Ispectamab debotansine (BMS-986352, formerly CC-99712), a promising antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA) for relapsed/refractory multiple myeloma, was discontinued by Bristol Myers Squibb. This decision was not based on publicly released clinical data but rather a strategic "business decision" stemming from a portfolio review following the acquisition of Celgene.[1] This whitepaper provides a technical overview of Ispectamab this compound, its mechanism of action, and the strategic rationale behind the termination of its clinical trial.

Introduction to Ispectamab this compound

Ispectamab this compound is an ADC developed by Sutro Biopharma in collaboration with Celgene (later Bristol Myers Squibb).[2][3][4][5] It comprises a humanized IgG1 monoclonal antibody targeting BCMA, site-specifically conjugated to a potent maytansinoid microtubule inhibitor, this compound, via a non-cleavable linker. The development program was in a Phase 1 clinical trial (NCT04036461) for patients with relapsed and/or refractory multiple myeloma.

Mechanism of Action

The therapeutic strategy of Ispectamab this compound is a two-pronged attack on multiple myeloma cells, leveraging the specificity of a monoclonal antibody and the potent cytotoxicity of a maytansinoid payload.

Targeting BCMA on Multiple Myeloma Cells

B-cell maturation antigen (BCMA), a member of the tumor necrosis factor receptor superfamily, is an ideal target for multiple myeloma therapies due to its high expression on malignant plasma cells and limited expression on normal tissues. BCMA is crucial for the proliferation and survival of plasma cells. Its ligands, B-cell activating factor (BAFF) and a proliferation-inducing ligand (APRIL), activate downstream signaling pathways, including NF-κB and JNK, which promote tumor cell survival and proliferation. The anti-BCMA antibody component of Ispectamab this compound is designed to bind specifically to BCMA on the surface of myeloma cells.

Figure 1: Simplified BCMA Signaling Pathway in Multiple Myeloma.

Intracellular Drug Delivery and Cytotoxicity

Upon binding to BCMA, the Ispectamab this compound-BCMA complex is internalized by the myeloma cell through endocytosis. Inside the cell, the antibody is trafficked to lysosomes, where it is degraded, releasing the maytansinoid payload, this compound. Maytansinoids are potent anti-mitotic agents that bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

References

- 1. Bristol axes two early Celgene projects | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 2. Sutro Biopharma Presented on Advances in Novel Immunostimulatory Antibody-Drug Conjugate Modality at the 12th Annual World ADC | Sutro Biopharma, Inc. [sutrobio.com]

- 3. Sutro Biopharma to Present Innovative Cancer Therapy Approach Using Precise Tumor Targeted Immunostimulants at World ADC London | Sutro Biopharma, Inc. [sutrobio.com]

- 4. Sutro Biopharma Presents Data from Ongoing Phase 1 Dose-Escalation Study for STRO-001 for the Treatment of B-cell Non-Hodgkin Lymphoma at the 62nd American Society of Hematology Annual Meeting - BioSpace [biospace.com]

- 5. adcreview.com [adcreview.com]

Methodological & Application

Application Notes and Protocols: Ispectamab Debotansine Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispectamab debotansine (formerly BMS-986352, CC-99712) is an antibody-drug conjugate (ADC) that was under development for the treatment of relapsed/refractory multiple myeloma.[1][2] It comprises a humanized IgG1 monoclonal antibody, ispectamab, targeting B-cell maturation antigen (BCMA), conjugated to the maytansinoid payload, this compound.[3][4] The conjugation technology, developed by Sutro Biopharma and known as XpressCF+™, allows for site-specific placement of the cytotoxic agent, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[4] This document provides a detailed overview of the conjugation chemistry, experimental protocols, and relevant data based on the principles of this technology. Although the development of ispectamab this compound was discontinued, the methods described herein are representative of the state-of-the-art for producing site-specific ADCs.

Principle of Conjugation

The conjugation of ispectamab to this compound is achieved through a two-step process:

-

Site-Specific Incorporation of a Non-Natural Amino Acid: The antibody, ispectamab, is produced using a cell-free protein synthesis system that allows for the incorporation of the non-natural amino acid, p-azidomethyl-L-phenylalanine (pAMF), at specific, predetermined sites within the antibody sequence. This provides a bio-orthogonal reactive handle, an azide group, for subsequent conjugation.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The this compound payload is derivatized with a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group. The azide groups on the antibody react with the DBCO group on the drug-linker via a copper-free click chemistry reaction to form a stable triazole linkage. This site-specific conjugation results in a homogeneous ADC population with a precise drug-to-antibody ratio.

Quantitative Data Summary

Due to the discontinuation of the ispectamab this compound program, specific quantitative data from manufacturing is not publicly available. The following table presents representative data for a site-specific ADC produced using the XpressCF+™ technology with a maytansinoid payload, illustrating the expected outcomes of the described protocols.

| Parameter | Representative Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) |

| Conjugation Efficiency | >95% | HIC-HPLC, Reversed-Phase HPLC (RP-HPLC) |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC-HPLC) |

| In Vitro Plasma Stability (% Intact ADC after 7 days) | >95% | HIC-HPLC, ELISA |

Experimental Protocols

Production of Azide-Modified Ispectamab

This protocol describes the production of ispectamab with site-specifically incorporated pAMF using a cell-free protein synthesis system.

Materials:

-

Cell-free E. coli extract containing all necessary components for transcription and translation

-

Plasmid DNA encoding the heavy and light chains of ispectamab with amber stop codons (TAG) at the desired pAMF incorporation sites

-

pAMF (p-azidomethyl-L-phenylalanine)

-

Orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pAMF

-

Corresponding orthogonal tRNA with a CUA anticodon

-

All 20 natural amino acids

-

ATP, GTP, and other necessary energy sources and cofactors

-

Reaction buffer (e.g., HEPES-based buffer, pH 7.5)

Procedure:

-

Reaction Setup: In a sterile, nuclease-free reaction vessel, combine the cell-free extract, plasmid DNA, pAMF, orthogonal aaRS and tRNA, natural amino acids, and energy sources in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for 8-12 hours with gentle mixing.

-

Purification:

-

Centrifuge the reaction mixture to pellet insoluble components.

-

Purify the azide-modified ispectamab from the supernatant using Protein A affinity chromatography.

-

Elute the antibody and buffer-exchange into a suitable buffer for conjugation (e.g., PBS, pH 7.4).

-

-

Characterization: Confirm the incorporation of pAMF and the integrity of the antibody using SDS-PAGE and Mass Spectrometry.

Synthesis of DBCO-Linker-Debotansine

This section provides a general overview of the synthesis of the drug-linker component. The specific synthesis of this compound and its derivatization with a DBCO-containing non-cleavable linker is a multi-step organic synthesis process. A representative maytansinoid payload, DM1, is often conjugated via an SMCC linker. For SPAAC, a similar non-cleavable linker would be functionalized with a DBCO moiety instead of a maleimide.

Ispectamab-Debotansine Conjugation via SPAAC

This protocol outlines the conjugation of the azide-modified ispectamab to the DBCO-functionalized this compound.

Materials:

-

Azide-modified ispectamab in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-linker-debotansine dissolved in a compatible organic solvent (e.g., DMSO)

-

Reaction vessel

-

Purification system (e.g., SEC or HIC chromatography)

Procedure:

-

Reactant Preparation:

-

Determine the concentration of the azide-modified ispectamab using UV-Vis spectrophotometry at 280 nm.

-

Prepare a stock solution of the DBCO-linker-debotansine in DMSO.

-

-

Conjugation Reaction:

-

Add a molar excess (typically 5-10 fold) of the DBCO-linker-debotansine solution to the azide-modified ispectamab solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation, protected from light.

-

-

Purification:

-

Remove unreacted drug-linker and solvent by Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Further purify the ADC and separate species with different DARs using Hydrophobic Interaction Chromatography (HIC).

-

-

Final Formulation: Buffer-exchange the purified ispectamab this compound into the final formulation buffer and concentrate to the desired concentration.

Characterization of Ispectamab this compound

a) Drug-to-Antibody Ratio (DAR) and Purity by HIC-HPLC:

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column. Species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the DAR distribution and average DAR.

-

Typical Conditions:

-

Column: TSKgel Butyl-NPR or similar

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm.

-

b) Purity and Aggregation by SEC-HPLC:

-

Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomer, dimer, and other aggregates in the final ADC product.

-

Typical Conditions:

-

Column: TSKgel G3000SWxl or similar

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4)

-

Detection: UV at 280 nm.

-

c) Confirmation of Conjugation and Intact Mass by Mass Spectrometry:

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the intact mass of the ADC and confirm the successful conjugation and the mass of the different DAR species.

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Synthesis of Maytansinoid Warheads for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are highly potent cytotoxic agents that function as microtubule inhibitors, making them effective warheads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3][4] By attaching these potent payloads to monoclonal antibodies that target tumor-specific antigens, ADCs can selectively deliver the cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2] This document provides detailed application notes and protocols for the synthesis of maytansinoid warheads, specifically focusing on the widely used derivatives, DM1 and DM4.

Maytansinoids were first isolated from plants of the Maytenus genus and were later found to be produced by microorganisms, such as the actinomycete Actinosynnema pretiosum. The microbial fermentation product, ansamitocin P-3, serves as a common starting material for the semi-synthesis of maytansinoid derivatives suitable for ADC conjugation. The key structural modification involves the introduction of a thiol-containing side chain at the C-3 position of the maytansinoid core, which allows for covalent linkage to an antibody or a linker moiety.

Mechanism of Action

Maytansinoids exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. They bind to tubulin at the vinca alkaloid binding site, inhibiting the polymerization of microtubules and leading to their depolymerization. This disruption of the microtubule network triggers a mitotic arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).

Figure 1. Mechanism of action of maytansinoid-based ADCs.

Synthesis of Maytansinoid Warheads

The synthesis of maytansinoid warheads for ADCs typically starts from ansamitocin P-3, which is produced via fermentation. The process involves two main stages: the reduction of ansamitocin P-3 to maytansinol, followed by the esterification of maytansinol with a thiol-containing carboxylic acid to yield the desired warhead, such as DM1 or DM4.

Figure 2. General workflow for the production of maytansinoid-based ADCs.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of maytansinoid warheads.

Table 1: Reaction Yields for Maytansinoid Synthesis

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| Reduction of Ansamitocin P-3 | Ansamitocin P-3 | Maytansinol | LiAl(t-Bu)₃H | ~91% | |

| Esterification to DM1 precursor (disulfide form) | Maytansinol | DM1-S-SMe | N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, DCC, ZnCl₂ | - | |

| Reduction to DM1 (thiol form) | DM1-S-SMe | DM1 | Dithiothreitol (DTT) | 76% | |

| Esterification to DM4 precursor (disulfide form) | Maytansinol | DM4-S-SMe | N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, DCC, ZnCl₂ | - |

Table 2: Biological Activity of Maytansinoids

| Compound | Assay | Value | Cell Line/System | Reference |

| Maytansine | Inhibition of Microtubule Assembly (IC₅₀) | 1 ± 0.02 µmol/L | Purified tubulin | |

| S-methyl DM1 | Inhibition of Microtubule Assembly (IC₅₀) | 4 ± 0.1 µmol/L | Purified tubulin | |

| S-methyl DM4 | Inhibition of Microtubule Assembly (IC₅₀) | 1.7 ± 0.4 µmol/L | Purified tubulin | |

| S-methyl DM1 | Binding to Tubulin (K_d) | 0.93 ± 0.2 µmol/L | Purified tubulin | |